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Compound of Interest

Compound Name: 2-Fluoro-5-methoxypyridine

Cat. No.: B146139

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Reactivity, and
Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated
Pyridines

2-Fluoro-5-methoxypyridine is a substituted pyridine derivative that has emerged as a
valuable building block in the fields of medicinal chemistry, agrochemicals, and materials
science.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The
pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation
of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile. Fluorine's
high electronegativity can improve metabolic stability, increase lipophilicity, and modulate the
pKa of nearby functional groups, all of which are critical parameters in drug design.

This guide provides a comprehensive overview of the core physical and chemical properties of
2-Fluoro-5-methoxypyridine, its characteristic reactivity, and its application in modern
synthetic chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

2-Fluoro-5-methoxypyridine is characterized by a pyridine ring substituted with a fluorine
atom at the C2 position and a methoxy group at the C5 position. This substitution pattern
dictates its physical properties and chemical behavior.
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Physical Properties

The compound is typically described as a white crystalline powder or a colorless to pale yellow
liquid, a discrepancy explained by its low melting point, which is near room temperature. This
requires careful consideration for storage and handling, as it may exist in either state
depending on the ambient temperature.

Property Value Source
CAS Number 51173-04-7

Molecular Formula CeHsFNO [2]
Molecular Weight 127.12 g/mol N/A

White crystalline powder or
Appearance o [2]
colorless to pale yellow liquid

Melting Point 25-29 °C N/A
Boiling Point ~144.8 °C at 760 mmHg
Density ~1.146 g/cm3

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 2-Fluoro-5-
methoxypyridine. The following data provides a reference for its characterization.
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Spectroscopy Key Features

Protons on the pyridine ring will exhibit
characteristic shifts and coupling constants

1H NMR influenced by both the fluorine and methoxy
substituents. The methoxy group will appear as

a singlet around 3.9 ppm.

The carbon attached to the fluorine atom (C2)
will show a large one-bond C-F coupling

13C NMR constant. The chemical shifts of the ring carbons
are influenced by the electron-withdrawing

fluorine and electron-donating methoxy group.

A singlet is expected, with a chemical shift
19F NMR characteristic of a fluorine atom attached to an

aromatic ring.

Characteristic peaks for C-F stretching, C-O
IR Spectroscopy stretching (aromatic ether), and C=N/C=C

stretching of the pyridine ring are expected.

The molecular ion peak (M+) should be

Mass Spectrometr
P Y observed at m/z = 127.12.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Fluoro-5-methoxypyridine is dominated by the electronic effects of its
substituents. The fluorine at the C2 position, being ortho to the ring nitrogen, is highly activated
towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy
group at C5 modulates the overall electron density of the ring.

Nucleophilic Aromatic Substitution (SNATr)

The C2 and C4 positions of the pyridine ring are electron-deficient and thus activated for
nucleophilic attack. The presence of a halogen at these positions makes them susceptible to
displacement. In SNAr reactions on halopyridines, the rate of displacement generally follows
the trend F > CI > Br > I.[3][4] This is because the high electronegativity of fluorine polarizes the
C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate
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Meisenheimer complex.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to
be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the
exceptional leaving group ability of fluoride in this context.[5][6]

This high reactivity makes 2-Fluoro-5-methoxypyridine an excellent substrate for introducing
a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C2 position to
build more complex molecular architectures.[5]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is highly reactive in SNAr, it is generally the least reactive of the carbon-
halogen bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura
coupling.[4] The rate-determining step in these reactions is typically the oxidative addition of
the halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds.
The general reactivity trend is | > Br > Cl >> F.[4]

Therefore, while not the primary application, functionalization via cross-coupling at the C2
position would require specialized, highly active catalytic systems designed for C-F bond
activation. This differential reactivity allows for orthogonal synthetic strategies where other
halogens on the ring could be selectively functionalized with cross-coupling reactions while
leaving the C2-fluorine intact for a subsequent SNAr step.

Synthesis of 2-Fluoro-5-methoxypyridine

While specific, detailed preparations of 2-Fluoro-5-methoxypyridine are not extensively
documented in readily available literature, general synthetic routes can be inferred from the
synthesis of related compounds like 2-amino-5-fluoropyridine.[7] A plausible route could
involve:

o Starting Material: Beginning with a readily available substituted pyridine, such as 2-
aminopyridine.

o Functional Group Interconversion: A sequence involving nitration, reduction, diazotization,
and a Schiemann reaction could be employed to introduce the fluorine atom.[7]

e Introduction of the Methoxy Group: The methoxy group could be introduced via nucleophilic
substitution of another leaving group or by other standard methods for synthesizing aryl
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ethers.

Key Experimental Protocols

The following protocols are representative of the key transformations involving 2-Fluoro-5-
methoxypyridine and its analogs.

Protocol: Nucleophilic Aromatic Substitution (SNAr)
with an Amine

This protocol describes a general procedure for the reaction of 2-Fluoro-5-methoxypyridine
with a primary or secondary amine to yield the corresponding 2-amino-5-methoxypyridine
derivative.

Methodology:

» Reaction Setup: To a clean, dry reaction vial, add 2-Fluoro-5-methoxypyridine (1.0 equiv),
the desired amine (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K2COs,
2.0 equiv).

e Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-
Dimethylformamide (DMF).

o Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

e Workup: Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Naz2S0a),
filter, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography.

o Characterization: Confirm the structure of the final product using NMR and Mass
Spectrometry.
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General workflow for SyAr on 2-Fluoro-5-methoxypyridine.

Protocol: Suzuki-Miyaura Cross-Coupling (lllustrative)

This protocol is adapted from established methods for structurally similar chloropyridines and
serves as a starting point for coupling reactions at a different position if another halogen (e.qg.,
Br or Cl) were present on the 2-Fluoro-5-methoxypyridine scaffold.[8]

Methodology:

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine
the halopyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such
as cesium carbonate (Cs2C0s3, 2.0 equiv), a palladium catalyst like Pdz(dba)s (1.5 mol%),
and a suitable phosphine ligand like XPhos (3 mol%) in an oven-dried reaction vial.[8]

e Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8]

e Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous
stirring for 12-24 hours.[8]

o Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of
celite to remove palladium residues.

 Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate. Purify the residue via flash column
chromatography.
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o Characterization: Confirm the structure of the biaryl product using NMR and Mass
Spectrometry.
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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

2-Fluoro-5-methoxypyridine is a key intermediate in the synthesis of complex molecules for
the pharmaceutical and agrochemical industries.[2] Its incorporation into drug candidates is
driven by the beneficial properties conferred by the fluoropyridine moiety, including:

o Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-
life of a drug.

» Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as
hydrogen bonding or dipole-dipole interactions.

 Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can
improve its ability to cross cell membranes.

It is frequently employed in the synthesis of kinase inhibitors, a major class of drugs used in
oncology and inflammation treatment.

Safety and Handling

2-Fluoro-5-methoxypyridine is a hazardous chemical and must be handled with appropriate
safety precautions.[9]
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e General Handling: Use in a well-ventilated area or a fume hood.[10] Avoid contact with skin,
eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including
safety goggles, chemical-resistant gloves, and a lab coat.[2]

o Fire Hazards: The compound may be flammable.[10] Keep away from open flames, sparks,
and hot surfaces.[9][10] Use carbon dioxide, dry chemical, or alcohol-resistant foam for
extinction.[11]

» Health Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[11]
Harmful if swallowed.

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-Fluoro-5-methoxypyridine is a versatile and highly valuable reagent for chemical synthesis.
Its defining feature is the activated C2-fluorine, which enables facile nucleophilic aromatic
substitution, providing a reliable method for introducing diverse functional groups. This
reactivity, combined with the beneficial physicochemical properties imparted by the
fluoromethoxy-substituted pyridine ring, solidifies its role as a key building block for the
discovery and development of new pharmaceuticals and other advanced materials. A thorough
understanding of its properties and reactivity is crucial for any researcher aiming to leverage its
full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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